![molecular formula C6H11F2N3 B2396383 1-Azido-2,3-difluoro-2,3-dimethylbutane CAS No. 2377030-93-6](/img/structure/B2396383.png)
1-Azido-2,3-difluoro-2,3-dimethylbutane
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Overview
Description
“1-Azido-2,3-difluoro-2,3-dimethylbutane” is a complex organic compound. It is derived from 2,3-Difluoro-2,3-dimethylbutane , which is a clear colorless liquid with a petroleum-like odor . The azido group (N3) is added to the 2,3-Difluoro-2,3-dimethylbutane to form the compound .
Synthesis Analysis
The synthesis of “1-Azido-2,3-difluoro-2,3-dimethylbutane” could potentially involve a diazo-transfer reaction . This process involves the use of 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is a safe and stable crystalline . The choice of base is important in the diazo-transfer reaction .Scientific Research Applications
- Application : 1-Azido-2,3-difluoro-2,3-dimethylbutane can participate in copper(I)-catalyzed [3 + 2] cycloaddition reactions with alkynes, leading to 4-substituted N-tetrafluoroethyl-1,2,3-triazoles. These triazoles can serve as versatile intermediates for further functionalization .
- Application : The title azide can undergo rhodium(II)-catalyzed transannulation with nitriles, yielding novel N-tetrafluoroethylimidazoles. These heterocycles may have unique properties for drug discovery and materials development .
- Application : Treatment of 1-azido-2,3-difluoro-2,3-dimethylbutane with triflic acid leads to enamido triflates. These compounds can participate in diverse reactions, including cross-coupling and cyclization .
- Application : The title azide reacts with primary amines, forming novel 5-difluoromethyl tetrazoles. These tetrazoles may have bioactivity or serve as ligands in coordination chemistry .
- Application : Incorporating fluorine atoms into drug candidates is a common strategy. Compounds like 1-azido-2,3-difluoro-2,3-dimethylbutane could serve as building blocks for designing fluorinated drugs .
Click Chemistry and Triazoles
Novel Fluorinated Heterocycles
Enamido Triflates
5-Difluoromethyl Tetrazoles
Fluorinated Drug Development
Polymer and Material Science
Mechanism of Action
Mode of Action
Azides are generally known for their reactivity and ability to participate in click chemistry reactions .
Biochemical Pathways
The biochemical pathways affected by 1-Azido-2,3-difluoro-2,3-dimethylbutane are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Azido-2,3-difluoro-2,3-dimethylbutane is currently unknown .
properties
IUPAC Name |
1-azido-2,3-difluoro-2,3-dimethylbutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N3/c1-5(2,7)6(3,8)4-10-11-9/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKYEMSVAMUATG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(CN=[N+]=[N-])F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-2,3-difluoro-2,3-dimethylbutane |
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